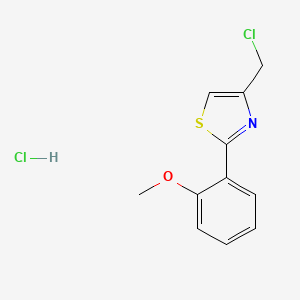

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Description

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position and a 2-methoxyphenyl substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological applications, including antimicrobial, anticancer, and antioxidant activities .

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCIICXALMZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch th

Biological Activity

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. A study highlighted the synthesis of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which showed improved antiproliferative activity with IC values in the low nM range compared to earlier series of compounds .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. For instance, a series of new heteroaryl(aryl) thiazole derivatives were evaluated for their antibacterial activity, revealing effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.23 mg/mL against Bacillus cereus, indicating potent antibacterial effects .

Comparative Antimicrobial Efficacy Table

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole | 0.23 | Bacillus cereus |

| Compound 3 | 0.47 | Escherichia coli |

| Compound 5 | 0.11 | Trichophyton viride |

Case Studies

- Antiproliferative Effects : A study evaluated the effects of various thiazole derivatives on melanoma cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity, with some derivatives achieving IC values as low as 0.4 μM .

- Antimicrobial Studies : Another research focused on the synthesis and antimicrobial evaluation of thiazole derivatives, demonstrating that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Variations on the Phenyl Ring

- 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) : Lacks the methoxy group, leading to reduced electron-donating effects. Melting point: 49–50°C .

- 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride (CAS 1049726-64-8) : Features an ethyl group instead of methoxy. The hydrophobic ethyl group may enhance membrane permeability but reduce hydrogen-bonding capacity .

Modifications to the Chloromethyl Group

- Molecular formula: C₄H₅Cl₂NS; molecular weight: 170.06 g/mol. Used as a building block for further derivatization .

Physicochemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole HCl | Not explicitly listed | - | ~226.7 (calculated) | 2-methoxyphenyl, chloromethyl |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | 49–50 | 196.68 | Phenyl, chloromethyl |

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole HCl | 17969-22-1 | - | 261.16 | 4-chlorophenyl, chloromethyl |

| 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole HCl | sc-339640 | - | 306.06 | 3-bromophenyl, chloromethyl |

Notes:

- The methoxy group in the target compound increases polarity compared to non-oxygenated analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.